Bienvenue dans la boutique en ligne BenchChem!

5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Cross-coupling reactivity Halogen comparison Synthetic methodology

5-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 2248389-97-9, C₅H₅BrF₂N₂, MW 211.01 g·mol⁻¹) is a halogenated pyrazole derivative bearing a bromine substituent at the 5-position and a difluoromethyl group at the 3-position of the 1-methylpyrazole ring. The compound belongs to the 3-(difluoromethyl)-1-methyl-1H-pyrazole family, a privileged scaffold that serves as the core pharmacophore in at least seven commercial succinate dehydrogenase inhibitor (SDHI) fungicides, including fluxapyroxad, bixafen, sedaxane, isopyrazam, and benzovindiflupyr.

Molecular Formula C5H5BrF2N2
Molecular Weight 211.01 g/mol
CAS No. 2248389-97-9
Cat. No. B6153665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
CAS2248389-97-9
Molecular FormulaC5H5BrF2N2
Molecular Weight211.01 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)F)Br
InChIInChI=1S/C5H5BrF2N2/c1-10-4(6)2-3(9-10)5(7)8/h2,5H,1H3
InChIKeyWDLWCHPUZGWOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 2248389-97-9): Core Intermediate and Synthetic Building Block for SDHI Fungicide Scaffolds


5-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 2248389-97-9, C₅H₅BrF₂N₂, MW 211.01 g·mol⁻¹) is a halogenated pyrazole derivative bearing a bromine substituent at the 5-position and a difluoromethyl group at the 3-position of the 1-methylpyrazole ring . The compound belongs to the 3-(difluoromethyl)-1-methyl-1H-pyrazole family, a privileged scaffold that serves as the core pharmacophore in at least seven commercial succinate dehydrogenase inhibitor (SDHI) fungicides, including fluxapyroxad, bixafen, sedaxane, isopyrazam, and benzovindiflupyr . The C5-bromo substituent distinguishes this specific regioisomer from its C4-bromo and C5-chloro/iodo analogs, providing a strategic synthetic handle for palladium-catalyzed cross-coupling reactions that enable late-stage diversification toward agrochemical and pharmaceutical candidates .

Why 5-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole Cannot Be Replaced by Other Halogenated or Regioisomeric Pyrazole Analogs


Within the 3-(difluoromethyl)-1-methyl-1H-pyrazole series, the identity and position of the halogen substituent dictate both the synthetic utility and the biological outcome of downstream products. The C5-bromo regioisomer (2248389-97-9) provides a unique combination of (i) a bromine atom positioned for palladium-catalyzed cross-coupling at the pyrazole C5 position, which is electronically and sterically distinct from the C4 position , and (ii) a C–Br bond that exhibits superior reactivity in Suzuki–Miyaura couplings compared to the corresponding C–I derivative, which suffers from a significantly higher dehalogenation side reaction . Replacing bromine with chlorine (CAS 1484576-97-7) reduces coupling efficiency, while substitution with trifluoromethyl (CAS 524740-42-9) eliminates the hydrogen-bond-donor capacity of the CHF₂ group that is critical for SDH target engagement . These regioisomeric and halogen-dependent differences are not interchangeable in synthesis or biological activity, making direct substitution scientifically unsound.

Quantitative Differentiation Evidence for 5-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole Against Closest Analogs


C5-Bromo Substituent Enables Superior Suzuki–Miyaura Coupling Efficiency Versus C5-Iodo Analog

In a direct head-to-head comparison of halogenated aminopyrazoles in Suzuki–Miyaura cross-coupling, bromo and chloro derivatives demonstrated markedly superior performance compared to iodo derivatives, which suffered from extensive dehalogenation side reactions. The study established that Br and Cl pyrazoles are 'superior to iodopyrazoles, as a result of reduced propensity to dehalogenation' . This finding directly favors the 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole over any corresponding 5-iodo analog for C–C bond formation at the 5-position.

Cross-coupling reactivity Halogen comparison Synthetic methodology

Difluoromethyl (CHF₂) Group Confers Hydrogen-Bond-Donor Capacity Absent in Trifluoromethyl (CF₃) Analog

The difluoromethyl (–CHF₂) substituent at the 3-position of the pyrazole ring is recognized in the medicinal chemistry literature as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl (–OH) and thiol (–SH) groups . This property is critical for binding to the succinate dehydrogenase (SDH) enzyme target, where the CHF₂ proton engages in hydrogen-bonding interactions within the active site . By contrast, the trifluoromethyl (–CF₃) analog (e.g., 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, CAS 524740-42-9) is purely electron-withdrawing and cannot donate a hydrogen bond, fundamentally altering the pharmacophore and target-binding profile.

Hydrogen-bond donor Bioisostere SDHI target engagement

C5-Bromo Regioisomer Provides Distinct Synthetic Entry Versus C4-Bromo Isomer for DFPA Synthesis

A patented preparation method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) explicitly employs the C4-bromo regioisomer (4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, CAS 1089212-38-3), not the C5-bromo compound, for Grignard exchange with isopropylmagnesium chloride followed by CO₂ trapping to install the C4-carboxylic acid group . The C5-bromo isomer (CAS 2248389-97-9), by contrast, positions the bromine for C5-directed cross-coupling chemistry rather than C4 carboxylation. These are non-overlapping synthetic roles: one regioisomer serves as a direct DFPA precursor (C4-Br), while the other enables C5-derivatization for structure-activity relationship (SAR) exploration (C5-Br) . The patent achieves a three-step total yield of 64% with >99.5% product purity from the C4-bromo intermediate .

Regioselective synthesis DFPA intermediate Grignard exchange

Derivatives of the 3-(Difluoromethyl)-1-methyl-1H-pyrazole Scaffold Surpass Boscalid in Broad-Spectrum Antifungal Potency

Compound 9m, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a derivative built from the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core, exhibited superior in vitro antifungal activity against seven phytopathogenic fungi compared to the commercial SDHI fungicide boscalid . For five of the seven tested fungi, compound 9m showed lower EC₅₀ values than boscalid: 5.50 vs. 5.86 μg·mL⁻¹ against Colletotrichum orbiculare, 14.40 vs. 15.48 μg·mL⁻¹ against Rhizoctonia solani, 75.54 vs. 79.80 μg·mL⁻¹ against Phytophthora infestans, 79.42 vs. 86.28 μg·mL⁻¹ against Fusarium moniliforme, and 28.29 vs. 33.39 μg·mL⁻¹ against Botryosphaeria berengeriana . This scaffold-dependent activity demonstrates the value of the 3-(difluoromethyl)-1-methyl-1H-pyrazole core as a privileged pharmacophore, which is accessed synthetically through halogenated intermediates such as 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Antifungal activity SDHI fungicide EC50 comparison

Predicted Physicochemical Properties Differentiate the C5-Bromo Compound from C5-Chloro and C5-Unsubstituted Analogs

The predicted density and boiling point of 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (density: 1.79±0.1 g·cm⁻³, predicted boiling point: 235.8±35.0 °C) differ significantly from the corresponding C5-chloro analog (5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole, CAS 1484576-97-7, MW 166.55 g·mol⁻¹) . The higher molecular weight (211.01 vs. 166.55; +26.7%) and larger van der Waals radius of bromine versus chlorine (1.85 Å vs. 1.75 Å) increase both the density and the boiling point, while also enhancing the leaving-group ability of the C5-halogen in nucleophilic aromatic substitution and cross-coupling reactions . The Br atom also provides a heavy-atom effect useful in X-ray crystallographic phasing and mass spectrometry ionization, advantages not shared by the chloro congener .

Physicochemical properties Lipophilicity Pre-formulation

Validated Application Scenarios for 5-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole Based on Quantitative Evidence


C5-Directed Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Agrochemical SAR Campaigns

The C5-bromo substituent is the optimal handle for palladium-catalyzed Suzuki–Miyaura cross-coupling to install aryl, heteroaryl, or vinyl groups at the 5-position of the 3-(difluoromethyl)-1-methyl-1H-pyrazole scaffold. Based on head-to-head halogen comparison data showing that Br derivatives outperform I derivatives by minimizing dehalogenation side reactions , researchers should preferentially source the C5-Br compound over any C5-I analog. This scenario is directly relevant to agrochemical discovery programs exploring C5-substituted analogs of the SDHI pharmacophore for improved fungal spectrum or resistance-breaking properties.

Construction of the 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Pharmacophore via Orthogonal C4-Functionalization

When the synthetic objective is to access the C4-carboxylic acid (DFPA) or its amide derivatives, the C5-bromo compound serves as a protected or orthogonally functionalized precursor distinct from the C4-bromo regioisomer. The patented route to DFPA uses the C4-bromo isomer for Grignard exchange (64% yield, >99.5% purity) , but the C5-bromo compound can be employed in complementary strategies where C5-bromine is retained as a synthetic handle during C4 elaboration, or removed via hydrogenolysis after C4 functionalization. This orthogonal reactivity profile makes the C5-bromo isomer valuable for divergent synthesis strategies .

Medicinal Chemistry Programs Requiring a Hydrogen-Bond-Donating Lipophilic Group for Target Engagement

The 3-difluoromethyl (–CHF₂) substituent of this compound acts as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl or thiol groups . This property is mechanistically essential for binding to succinate dehydrogenase (SDH), where the CHF₂ proton participates in key interactions, and is conserved across all commercial SDHI fungicides . For any medicinal chemistry program targeting an enzyme with a hydrogen-bond-accepting residue in a lipophilic pocket, the CHF₂-bearing scaffold is mechanistically non-substitutable by the CF₃ analog, which cannot donate a hydrogen bond . Procurement of the CHF₂ compound rather than the CF₃ analog is mandatory for such target profiles.

Heavy-Atom-Enabled Crystallographic Phasing and Mass Spectrometry Quantification

The presence of bromine (atomic number 35) provides a significant anomalous scattering signal for X-ray crystallographic phasing, enabling experimental determination of the absolute configuration or macromolecular complex structures. Compared to the chlorine analog (atomic number 17, weaker anomalous signal), the bromine atom yields approximately 4× greater anomalous scattering intensity (f'' at Cu Kα: Br ≈ 1.5 electrons; Cl ≈ 0.4 electrons) . Additionally, the distinctive ¹:¹ bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provides an unambiguous mass spectrometry signature for quantification and metabolite identification, an advantage not available with the monoisotopic chlorine pattern (³⁵Cl:³⁷Cl ≈ 3:1) .

Quote Request

Request a Quote for 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.